molecular formula C16H13ClN2S3 B15079542 2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole

2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B15079542
M. Wt: 364.9 g/mol
InChI Key: AEPFJSJNJIQFAH-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of benzyl chloride and 4-chlorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of intermediate thiourea derivatives, which cyclize to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl and chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of new thiadiazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole is not fully understood. it is believed to interact with biological targets through its sulfur and nitrogen atoms, which can form coordination complexes with metal ions in enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)sulfanyl]benzoic acid
  • 6-[(4-Chlorobenzyl)sulfanyl]-2-phenyl-4-pyrimidinylamine

Uniqueness

2-(Benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of both benzylsulfanyl and chlorobenzylsulfanyl groups attached to the thiadiazole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H13ClN2S3

Molecular Weight

364.9 g/mol

IUPAC Name

2-benzylsulfanyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H13ClN2S3/c17-14-8-6-13(7-9-14)11-21-16-19-18-15(22-16)20-10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

AEPFJSJNJIQFAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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